N-(2-Diethylamino-ethyl)-guanidine
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Overview
Description
N-(2-Diethylamino-ethyl)-guanidine is an organic compound that features a guanidine group attached to a diethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Diethylamino-ethyl)-guanidine can be synthesized through a multi-step process. One common method involves the reaction of diethylamine with cyanamide to form N,N-diethylcyanamide. This intermediate is then reacted with ethylenediamine to yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylamino-ethyl)-guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2-Diethylamino-ethyl)-guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Diethylamino-ethyl)-guanidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Dimethylamino-ethyl)-guanidine
- N-(2-Diethylamino-ethyl)-urea
- N-(2-Diethylamino-ethyl)-thiourea
Uniqueness
N-(2-Diethylamino-ethyl)-guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for research and industrial use.
Biological Activity
N-(2-Diethylamino-ethyl)-guanidine (DEG) is a guanidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DEG, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
DEG is characterized by its diethylamino group attached to the guanidine structure. The presence of the diethylamino moiety enhances its solubility and reactivity, making it a versatile compound in both biological and chemical contexts.
The biological activity of DEG is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to affect various biochemical pathways, potentially leading to changes in cellular processes. The compound may interact with enzymes or receptors, influencing their activity and contributing to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DEG against a range of pathogens. For instance, DEG has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting microbial cell membranes, leading to increased permeability and subsequent cell lysis .
Table 1: Antimicrobial Efficacy of DEG
Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Gram-positive Bacteria | 12.5 µg/mL | |
Gram-negative Bacteria | 25 µg/mL | |
Fungi | 15 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, DEG has been investigated for its antiviral capabilities. Research indicates that DEG can inhibit viral replication by interfering with viral enzymes or receptors essential for the viral life cycle. For example, studies have demonstrated its potential in inhibiting Leishmania infantum Trypanothione Reductase, a target for developing new antileishmanial agents .
Case Study: Inhibition of Leishmania infantum
A recent study assessed the inhibitory effects of DEG on Leishmania infantum Trypanothione Reductase (LiTR). The compound exhibited an IC50 value of 7.5 µM, demonstrating significant potential as a selective inhibitor without affecting human glutathione reductase (hGR) at similar concentrations . This selectivity is crucial for minimizing side effects in therapeutic applications.
Therapeutic Applications
The ongoing research into DEG's pharmacological properties suggests potential applications in treating various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development in areas such as cancer and infectious diseases.
Table 2: Potential Therapeutic Applications of DEG
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4/c1-3-11(4-2)6-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWGXWELVGRFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274616 |
Source
|
Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-72-2 |
Source
|
Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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